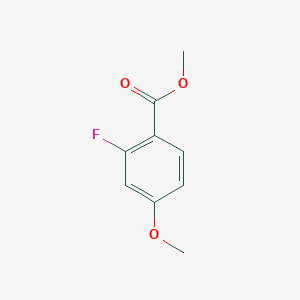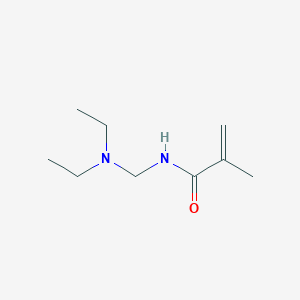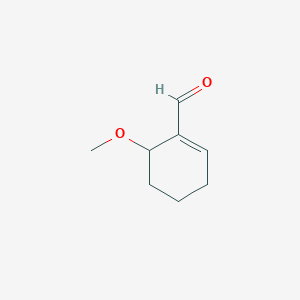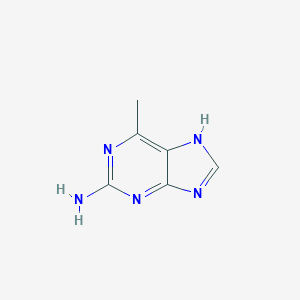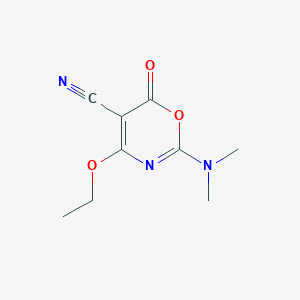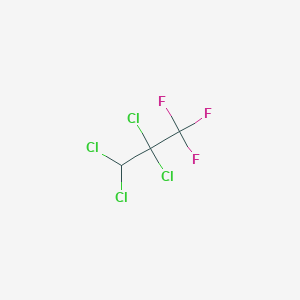
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is further substituted with a 2-methyl-1H-1,2,3-triazol-4-yl group and a nitro group at specific positions. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Triazole Group: The 2-methyl-1H-1,2,3-triazol-4-yl group can be introduced via a click chemistry reaction, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学研究应用
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用机制
The mechanism of action of 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the nitro group and the triazole ring can enhance its binding affinity and specificity towards certain targets, leading to the modulation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-: Lacks the nitro and triazole groups, resulting in different chemical and biological properties.
4H-1-Benzopyran-4-one, 6-nitro-: Lacks the triazole group, which may affect its binding affinity and specificity.
4H-1-Benzopyran-4-one, 2-(1H-1,2,3-triazol-4-yl)-6-nitro-: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
The presence of both the 2-methyl-1H-1,2,3-triazol-4-yl group and the nitro group in 2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one makes it unique compared to other benzopyran derivatives
属性
CAS 编号 |
131924-51-1 |
|---|---|
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC 名称 |
2-(2-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-13-6-9(14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChI 键 |
DDYCMSYNMLZSRP-UHFFFAOYSA-N |
SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
规范 SMILES |
CN1N=CC(=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Key on ui other cas no. |
131924-51-1 |
同义词 |
4H-1-Benzopyran-4-one, 2-(2-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


